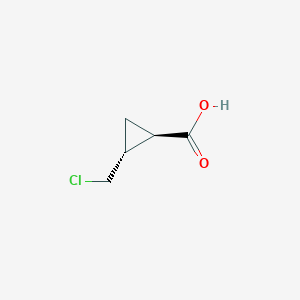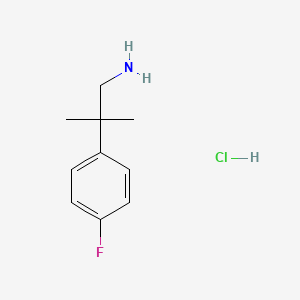![molecular formula C18H19N3O3S B2585181 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione CAS No. 902579-11-7](/img/new.no-structure.jpg)
6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: 4-methoxybenzylamine, 6,7-dimethoxyquinazoline.
Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, under an inert atmosphere to facilitate nucleophilic substitution.
Step 3: Formation of the Thione Group
Reagents: Lawesson’s reagent or phosphorus pentasulfide.
Conditions: The reaction is conducted under reflux in an appropriate solvent like toluene or xylene to introduce the thione group at the 2 position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then subjected to further functionalization.
-
Step 1: Synthesis of 6,7-Dimethoxyquinazoline
Reagents: 3,4-dimethoxyaniline, formic acid, and acetic anhydride.
Conditions: The reaction mixture is heated under reflux to form the quinazoline core.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Tin(II) chloride, iron powder; carried out in acidic media such as hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for targeting specific molecular pathways involved in disease progression.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the methoxybenzylamino and thione groups, resulting in different biological activities.
4-Aminoquinazoline: Similar core structure but different substituents, leading to varied reactivity and applications.
2-Thioquinazoline: Shares the thione group but differs in other substituents, affecting its chemical behavior and biological effects.
Uniqueness
6,7-Dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and thione groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
This compound’s unique structure allows it to interact with a variety of molecular targets, making it a valuable tool in drug discovery and development.
Propriétés
Numéro CAS |
902579-11-7 |
|---|---|
Formule moléculaire |
C18H19N3O3S |
Poids moléculaire |
357.43 |
Nom IUPAC |
6,7-dimethoxy-4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-22-12-6-4-11(5-7-12)10-19-17-13-8-15(23-2)16(24-3)9-14(13)20-18(25)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,25) |
Clé InChI |
XPHHTOVJWNQCCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)
![6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2585102.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)

![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)


![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)

